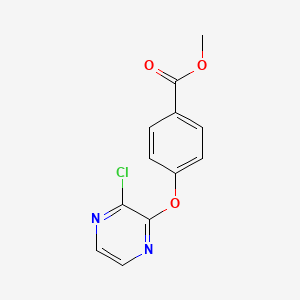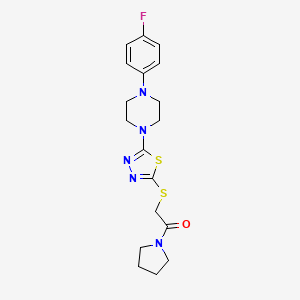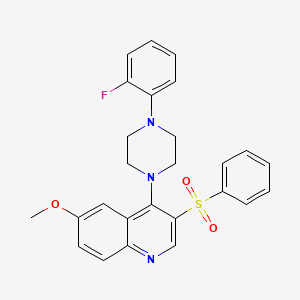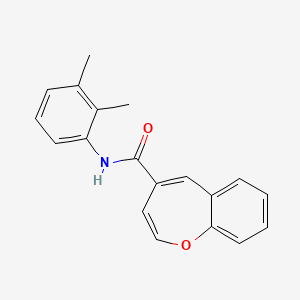![molecular formula C22H24N2O3S B2890345 4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine CAS No. 899356-06-0](/img/structure/B2890345.png)
4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a simple and efficient method and has shown promising results in several scientific studies.
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity
The research conducted by Munteanu and Apetrei (2021) focuses on the importance of antioxidants across various fields and reviews critical tests used to determine antioxidant activity. These methods, based on chemical reactions and spectrophotometry, are essential in evaluating the antioxidant capacity of complex samples, potentially including compounds like the one due to its structural complexity. The study underscores the role of antioxidants in medicine, pharmacy, and environmental sciences, highlighting the significance of developing accurate methods for their detection and quantification (Munteanu & Apetrei, 2021).
Therapeutic Applications of Tetrahydroisoquinolines
Singh and Shah (2017) review the therapeutic activities of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, a class of compounds related to the quinolinyl component of the chemical . They discuss the success of these derivatives in drug discovery, especially for cancer and central nervous system disorders, indicating that similar structures could have broad-spectrum therapeutic applications. This suggests that compounds with a quinolinyl moiety, like the one mentioned, may possess significant pharmacological potential (Singh & Shah, 2017).
Environmental Remediation Through Redox Mediators
Husain and Husain (2007) discuss the use of redox mediators in conjunction with enzymes for the degradation of recalcitrant compounds in wastewater, emphasizing the potential environmental applications of novel chemical compounds in pollution mitigation. The study highlights how certain chemical structures can enhance the efficiency of pollutant degradation, suggesting that compounds with specific functionalities, such as sulfonyl groups, could play a role in such applications (Husain & Husain, 2007).
Morpholine Derivatives in Pharmacology
Asif and Imran (2019) provide a review on the pharmacological profile of morpholine derivatives, indicating the significance of the morpholine ring in developing compounds with a broad spectrum of biological activities. This suggests that the presence of a morpholine moiety in a compound could confer various pharmacological properties, underscoring the versatility of such structures in medicinal chemistry (Asif & Imran, 2019).
Eigenschaften
IUPAC Name |
4-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-17-5-7-18(8-6-17)28(25,26)21-15-23-20-9-4-16(2)14-19(20)22(21)24-10-12-27-13-11-24/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQGDUDTPOZFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Cyclopentylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2890265.png)
![N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2890267.png)



![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2890277.png)
![N-(2,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890278.png)


![Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B2890281.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2890282.png)
![2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride](/img/structure/B2890283.png)
